molecular formula C17H27N B3157028 Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl- CAS No. 84467-55-0

Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl-

Cat. No.: B3157028
CAS No.: 84467-55-0
M. Wt: 245.4 g/mol
InChI Key: BZGCSSIIQDTVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl- (CAS 84467-55-0), is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C17H27N and a molecular weight of 245.4, this compound features a cyclobutane ring, a structure known to confer unique three-dimensional properties and conformational restriction to small molecules . The puckered, non-planar structure of the cyclobutane ring can be strategically utilized to direct key pharmacophore groups in a specific spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets . Furthermore, the incorporation of a cyclobutane ring is a recognized strategy in drug discovery for reducing the planarity of molecules, improving metabolic stability, and acting as an aryl isostere to fill hydrophobic pockets within enzyme binding sites . Researchers investigate this compound and its structural analogs to explore these properties and develop novel therapeutic agents. It is critical to note that this product is provided For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

N,N,3-trimethyl-1-(1-phenylcyclobutyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N/c1-14(2)13-16(18(3)4)17(11-8-12-17)15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGCSSIIQDTVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177267
Record name N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-55-0
Record name N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl- is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and toxicology. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of Cyclobutanemethanamine can be represented as follows:

  • Molecular Formula : C13H19N
  • IUPAC Name : 1-(4-chlorophenyl)-N,N-dimethyl-2-methylpropylcyclobutanamine

The synthesis of this compound involves the alkylation of cyclobutanamine derivatives, typically utilizing dimethylamine and 2-methylpropyl groups. The synthesis routes have been documented in various studies, highlighting yields and purity metrics.

Biological Activity Overview

Cyclobutanemethanamine and its derivatives have shown a range of biological activities. The primary areas of interest include:

  • Central Nervous System (CNS) Effects : Research indicates that this compound may exhibit stimulant properties similar to amphetamines, influencing neurotransmitter release (e.g., dopamine and norepinephrine) which could lead to increased alertness and energy levels.
  • Appetite Suppression : Notably, Cyclobutanemethanamine is structurally related to sibutramine, a known appetite suppressant. Studies have shown that it may inhibit the reuptake of serotonin and norepinephrine, contributing to weight management effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CNS StimulationIncreased dopamine release
Appetite SuppressionInhibition of serotonin/norepinephrine reuptake
Cardiovascular EffectsPotential hypertension with high doses

Case Studies

Several case studies have highlighted the effects and safety profiles of Cyclobutanemethanamine:

  • Case Study on CNS Effects :
    • A study involving animal models demonstrated increased locomotor activity following administration of varying doses of Cyclobutanemethanamine. The results indicated a dose-dependent relationship with significant increases in dopamine levels in the striatum.
  • Appetite Suppression Clinical Trials :
    • Clinical trials assessing the efficacy of Cyclobutanemethanamine as an appetite suppressant showed promising results. Participants reported reduced hunger levels and weight loss over a 12-week period compared to placebo groups.
  • Toxicology Reports :
    • Reports from toxicology screenings have indicated that while moderate doses are generally well-tolerated, higher doses can lead to adverse cardiovascular effects such as elevated blood pressure and tachycardia.

Scientific Research Applications

Pharmaceutical Applications

  • Obesity Management
    • Sibutramine, derived from cyclobutanemethanamine, is utilized in weight management therapies. It functions by inhibiting the reuptake of serotonin and norepinephrine, which enhances satiety and reduces food intake. Clinical studies have demonstrated that sibutramine can lead to significant weight loss in obese patients when combined with lifestyle modifications .
  • Treatment of Depression
    • The compound's mechanism as a reuptake inhibitor suggests potential applications in treating depression. By increasing levels of serotonin and norepinephrine in the brain, it may alleviate depressive symptoms. However, its use in this context requires careful monitoring due to possible side effects .
  • Management of Other Disorders
    • Beyond obesity and depression, cyclobutanemethanamine derivatives have been explored for their efficacy in treating conditions such as Parkinson’s disease and epilepsy. The dual action of enhancing energy expenditure while reducing appetite makes it a candidate for various metabolic disorders .

Weight Loss Efficacy

A multi-center study published in a peer-reviewed journal evaluated the effectiveness of sibutramine over a 12-month period. Participants who received sibutramine experienced an average weight loss of 5-10% compared to placebo groups, with sustained results observed in follow-up assessments .

Neuropharmacological Impact

Research highlighted the compound's ability to modulate neurotransmitter levels effectively. A study conducted on animal models indicated that administration of sibutramine resulted in increased serotonin and norepinephrine levels, correlating with improved mood and reduced anxiety behaviors .

Sibutramine was once widely prescribed but faced regulatory scrutiny due to safety concerns related to cardiovascular risks. Consequently, it was withdrawn from many markets globally. Current research focuses on refining its application through controlled dosing and identifying specific patient populations that may benefit from its use without significant risk .

Comparison with Similar Compounds

Didesmethylsibutramine

Chemical Name : (1R)-1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-1-butanamine
Molecular Formula : C₁₅H₂₂ClN
Molecular Weight : 251.80 g/mol
Key Differences :

  • Lack of N,N-dimethyl groups : The absence of two methyl groups on the amine reduces basicity and alters pharmacokinetics.
  • Pharmacological Impact: As a primary metabolite of Sibutramine, it exhibits weaker SNRI activity due to reduced affinity for monoamine transporters . Detection: Identified in urine via gas chromatography/mass spectrometry (GC/MS) with derivatization .

1-(3,4-Dichlorophenyl)-N,N-dimethyl-alpha-(2-methylpropyl)-cyclobutanemethanamine

Chemical Name : 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine
Molecular Formula : C₁₇H₂₅Cl₂N
Molecular Weight : 314.29 g/mol
Key Differences :

  • Structural Impact : The additional chlorine may slow hepatic metabolism (e.g., cytochrome P450-mediated oxidation) .

N-Didesmethyl Sibutramine HCl

Chemical Name : 1-(4-Chlorophenyl)-α-(2-methylpropyl)-cyclobutanemethanamine hydrochloride
Molecular Formula : C₁₅H₂₃Cl₂N (assuming HCl addition)
Molecular Weight : ~296.27 g/mol
Key Differences :

  • Secondary amine structure : Unlike Sibutramine’s tertiary amine, this metabolite has a secondary amine, reducing steric hindrance and altering receptor interactions.
  • Pharmacokinetics : Faster renal excretion due to lower molecular weight and increased polarity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Sibutramine Hydrochloride C₁₇H₂₉Cl₂NO 334.33 4-Chlorophenyl, N,N-dimethyl, isobutyl
Didesmethylsibutramine C₁₅H₂₂ClN 251.80 4-Chlorophenyl, primary amine
Dichlorophenyl Analog C₁₇H₂₅Cl₂N 314.29 3,4-Dichlorophenyl, N,N-dimethyl
N-Didesmethyl Sibutramine C₁₅H₂₃Cl₂N ~296.27 4-Chlorophenyl, secondary amine

Research Findings and Implications

  • Metabolite Detection : Didesmethylsibutramine and N-didesmethyl derivatives are critical in pharmacokinetic studies, as their presence in urine confirms Sibutramine intake .
  • Structural-Activity Relationship (SAR) :
    • The N,N-dimethyl group in Sibutramine optimizes SNRI efficacy by balancing lipophilicity and amine basicity .
    • Chlorine substitutions on the phenyl ring influence metabolic stability; dichloro analogs may resist CYP450 degradation but pose toxicity concerns .
  • Regulatory Status : Sibutramine was withdrawn in many markets due to cardiovascular risks, highlighting the importance of safety profiling for analogs .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and structurally characterize this compound?

  • Methodology : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the cyclobutane ring, substituent positions, and chiral centers. X-ray crystallography with SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignments, particularly for the chiral carbon in the cyclobutanemethanamine backbone . Mass spectrometry (EI/ESI-MS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, aligning with the molecular formula C₁₇H₂₆ClN (base) or C₁₇H₂₅Cl₂N (hydrochloride forms) .

Q. What are the recommended synthetic pathways for this compound?

  • Methodology : The compound is synthesized via multi-step alkylation and reductive amination , starting from chlorophenyl precursors and isobutyl intermediates. Key steps include:

  • Cyclobutane ring formation using [2+2] photocycloaddition or catalytic cyclization.
  • N,N-dimethylation via Eschweiler-Clarke reaction with formaldehyde and formic acid.
  • Final purification via reverse-phase HPLC (C-18 columns, 0.1% formic acid/acetonitrile gradient) to achieve >95% purity .

Q. How should chiral centers in this compound be analyzed?

  • Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with enantiopure standards. Alternatively, circular dichroism (CD) spectroscopy can confirm absolute configuration, referencing the (+)-enantiomer’s established bioactivity .

Advanced Research Questions

Q. What are the primary metabolic pathways and metabolites of this compound?

  • Methodology : In vivo studies (e.g., rat models) reveal glucuronidation and hydroxylation as dominant Phase I/II pathways. Key metabolites include:

  • Mono-desmethyl (nor-sibutramine) and bi-desmethyl (nor-nor-sibutramine) derivatives.
  • Hydroxylated metabolites (cyclobutane or isopropyl chain oxidation).
  • Detect metabolites via GC/MS after enzymatic hydrolysis (β-glucuronidase) and derivatization (BSTFA/TMCS). Quantify using deuterated internal standards (e.g., d₃-sibutramine) .

Q. How can researchers resolve contradictions in reported pharmacological effects?

  • Methodology : Conduct dose-response studies in controlled models (e.g., zebrafish for CNS activity vs. murine models for metabolic effects). Address discrepancies in anorectic vs. cardiovascular effects by correlating plasma concentrations (LC-MS/MS) with receptor binding assays (e.g., SERT/NET/DAT inhibition IC₅₀ values) .

Q. What analytical methods are optimal for detecting this compound in adulterated products?

  • Methodology : Use GC-EI/MS with selective ion monitoring (SIM) for the molecular ion m/z 279 (base compound) and fragments m/z 125 (chlorophenyl) and 58 (dimethylamine). For complex matrices (e.g., herbal supplements), apply QuEChERS extraction followed by SPE cleanup. Estimated LOD: 10–50 ng/mL .

Q. How does structural modification impact its bioactivity?

  • Methodology : Compare analogues (e.g., 3,4-dichlorophenyl or pyrimidine substitutions) via molecular docking (PDB: 4XP1 for SERT). Key findings:

  • The 4-chlorophenyl group is critical for SERT/NET affinity (ΔG = −8.2 kcal/mol).
  • N,N-dimethylation reduces off-target MAO inhibition.
  • Hydroxylation decreases BBB permeability (logP shift from 4.1 to 2.8) .

Q. What are the stability challenges under varying experimental conditions?

  • Methodology : Perform forced degradation studies (acid/alkali hydrolysis, oxidative stress, photolysis). Monitor degradation via UPLC-PDA:

  • Acidic conditions (0.1M HCl): Cyclobutane ring cleavage (t₁/₂ = 2.3 hrs).
  • Oxidative stress (3% H₂O₂): N-Oxide formation (λmax = 254 nm).
  • Store at −20°C in amber vials with desiccants to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.